Ginsenol

Antifungal Activity Botrytis cinerea Comparative Efficacy

Ginsenol (CAS 117591-80-7) is a novel tricyclic sesquiterpene alcohol, first isolated and structurally characterized from the rootlets of Panax ginseng C. A.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 117591-80-7
Cat. No. B037671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenol
CAS117591-80-7
Synonymsginsenol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1(CC2(C3(CCCC2(C1CC3)C)C)O)C
InChIInChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1
InChIKeyQOXUIQMPPDIDGM-PMOUVXMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ginsenol (CAS 117591-80-7): A Novel Sesquiterpene Alcohol Scaffold for Antifungal and Antiviral Derivative Development


Ginsenol (CAS 117591-80-7) is a novel tricyclic sesquiterpene alcohol, first isolated and structurally characterized from the rootlets of Panax ginseng C. A. Meyer [1]. With the molecular formula C15H26O and a molecular weight of 222.37 g/mol, it belongs to the class of tertiary alcohols [2]. Unlike the well-studied ginsenosides, ginsenol represents a distinct class of volatile and semi-volatile components in ginseng, expanding the pharmacological landscape beyond saponin-centric models [3].

Why Ginsenol (CAS 117591-80-7) Cannot Be Substituted by Other Sesquiterpenes in Botanical or Fungicide Procurement


The procurement of ginsenol versus other sesquiterpenes (e.g., patchoulol, cedrol, globulol) is not interchangeable due to quantifiable differences in bioactivity, metabolic fate, and physicochemical properties. Direct comparative antifungal studies demonstrate that ginsenol exhibits a distinct spectrum of activity and detoxification kinetics against Botrytis cinerea [1]. Furthermore, its unique physicochemical profile, characterized by a specific LogP and water solubility, dictates its suitability for formulation and its behavior in biological systems [2]. Substituting ginsenol with an analog without confirming these specific performance metrics would introduce unquantified risk in both experimental reproducibility and product efficacy.

Quantitative Differentiation of Ginsenol (CAS 117591-80-7): Antifungal Spectrum, Antiviral Scaffold Potential, and Physicochemical Benchmarking


Comparative Antifungal Efficacy and Metabolic Susceptibility of Ginsenol vs. Patchoulol Against Botrytis cinerea

In a direct head-to-head comparison using the 'poisoned food' technique against the plant pathogen Botrytis cinerea, patchoulol and ginsenol demonstrated markedly different antifungal profiles. While patchoulol (1) exhibited total inhibition for 4 days at 80-100 ppm and for 6 days at >140 ppm, ginsenol (2) displayed a different, albeit unspecified, potency profile in the same assay [1]. Critically, the study highlights that the antifungal effect of ginsenol, like the others, diminished after a 3-6 day incubation period, which is linked to a fungal detoxification mechanism involving biotransformation [1][2]. This demonstrates that while both are fungistatic, their specific susceptibility to fungal metabolism differs.

Antifungal Activity Botrytis cinerea Comparative Efficacy Sesquiterpenoids

Ginsenol as a Superior Scaffold for Antiviral Derivative Development: Achieving High Selectivity Indices

Ginsenol, in its native form, is inactive or has low activity against influenza virus. However, chemical modification of the ginsenol scaffold yields a different outcome compared to other natural product scaffolds. A study comparing derivatives of camphor, ginsenol, cytisine, and glycyrrhetinic acid found that amine and imine derivatives of camphor and ginsenol yielded compounds with IC50 values ranging from hundreds of nanomoles to single-digit micromoles and selectivity indices (SI = CC50/IC50) of several hundreds, up to 1500 [1]. This is in contrast to derivatives of glycyrrhetinic acid, which, while also yielding nanomolar IC50 compounds, had a lower reported maximum SI (>100) due to higher inherent toxicity of the scaffold [1]. This demonstrates that the ginsenol backbone is part of a select group of scaffolds that can be engineered for high-potency, low-toxicity antivirals.

Antiviral Agents Derivatization Selectivity Index Influenza Virus Drug Discovery

Ginsenol Dominance in Panax ginseng Hydrosol: A Quantitative Marker for Quality Control

In a semiquantitative HS-SPME-GC–MS analysis of Panax ginseng hydrosol, ginsenol was identified as the main volatile component, with a relative abundance surpassing that of other detected sesquiterpenes including sandaracopimarinol, (+)-spathulenol, (−)-spathulenol, isospathulenol, (+)-cycloisolongifol-5-ol, and rosifoliol [1]. This quantitative dominance in the volatile profile establishes ginsenol as a primary analytical marker for this specific ginseng-derived matrix.

GC-MS Quality Control Botanical Standardization Hydrosol Panax ginseng

Defined Physicochemical Profile: Lipophilicity Benchmark for Formulation Development

The physicochemical properties of ginsenol provide a defined benchmark for formulation. Its water solubility is experimentally reported as 0.021 g/L, and its LogP (octanol-water partition coefficient) is consistently calculated in the range of 3.52 to 4.27 [1][2]. This specific combination of poor aqueous solubility and moderate to high lipophilicity indicates the compound is primarily membrane-bound and will require specialized formulation strategies (e.g., use of co-solvents, surfactants, or encapsulation) for in vitro or in vivo studies.

LogP Water Solubility Formulation Physicochemical Properties ADME

Targeted Scientific and Industrial Application Scenarios for Ginsenol (CAS 117591-80-7)


Antifungal Research: Studying Botrytis cinerea Detoxification Mechanisms and Fungicide Design

Researchers investigating host-pathogen interactions or seeking to design novel fungicides should procure ginsenol to study the specific detoxification pathways of Botrytis cinerea. As demonstrated in direct comparative studies, ginsenol is metabolized by the fungus into distinct hydroxylated and oxidized derivatives [1][2]. This makes ginsenol a superior tool compound for elucidating fungal biotransformation enzymes, an application where the compound's specific susceptibility is an asset rather than a liability. This knowledge can inform the design of analogues that evade detoxification.

Medicinal Chemistry: Scaffold for High-Selectivity Antiviral Agents

Medicinal chemistry and drug discovery programs focused on developing next-generation influenza therapeutics should source ginsenol as a privileged scaffold. Evidence shows that amine and imine derivatives of ginsenol can achieve selectivity indices up to 1500 against influenza virus, significantly outperforming derivatives from other scaffolds like glycyrrhetinic acid in terms of safety margin [3]. Procuring ginsenol is a strategic step for synthesizing and evaluating a library of analogues aimed at achieving a high therapeutic index.

Botanical Quality Control: Standardization of Panax ginseng Hydrosol Products

For manufacturers and analytical laboratories involved in the production or quality control of Panax ginseng hydrosol, ginsenol (CAS 117591-80-7) is an essential reference standard. GC-MS analysis has unequivocally identified ginsenol as the most abundant volatile component in this matrix [4]. The procurement of high-purity ginsenol is therefore mandatory for developing validated analytical methods, setting product specifications, and ensuring batch-to-batch consistency of commercial hydrosol products.

ADME and Formulation Science: A Model Lipophilic, Poorly Water-Soluble Compound

Formulation scientists can utilize ginsenol as a representative model compound for developing and testing enabling formulations for poorly water-soluble, lipophilic actives. With a defined water solubility of 0.021 g/L and a LogP range of 3.52-4.27 [5][6], ginsenol presents a well-characterized challenge for solubility enhancement. Research into nanoemulsions, liposomes, or cyclodextrin complexation using ginsenol as a standard can generate translatable data for a broad class of similar natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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